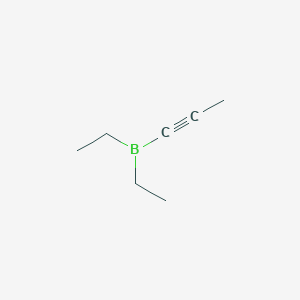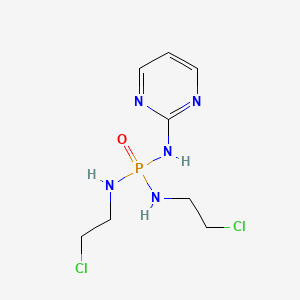![molecular formula C14H18BrNO2 B14707166 11-Bromo-14-azadispiro[5.1.5.2]pentadec-9-ene-7,15-dione CAS No. 15025-38-4](/img/structure/B14707166.png)
11-Bromo-14-azadispiro[5.1.5.2]pentadec-9-ene-7,15-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Bromo-14-azadispiro[5.1.5.2]pentadec-9-ene-7,15-dione is a complex organic compound characterized by its unique spirocyclic structure. This compound contains a bromine atom, a nitrogen atom, and two oxygen atoms, making it a versatile molecule for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Bromo-14-azadispiro[5.1.5.2]pentadec-9-ene-7,15-dione typically involves multiple steps, including the formation of the spirocyclic core and the introduction of the bromine atom. One common method involves the cyclization of a suitable precursor followed by bromination under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as Lewis acids to facilitate the cyclization and bromination processes .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using continuous flow reactors to improve reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
11-Bromo-14-azadispiro[5.1.5.2]pentadec-9-ene-7,15-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form different oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced analogs.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
11-Bromo-14-azadispiro[5.1.5.2]pentadec-9-ene-7,15-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 11-Bromo-14-azadispiro[5.1.5.2]pentadec-9-ene-7,15-dione involves its interaction with specific molecular targets and pathways. The bromine atom and spirocyclic structure play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 11-Chloro-14-azadispiro[5.1.5.2]pentadec-9-ene-7,15-dione
- 11-Iodo-14-azadispiro[5.1.5.2]pentadec-9-ene-7,15-dione
- 14-Azadispiro[5.1.5.2]pentadec-9-ene-7,15-dione without halogen substitution
Uniqueness
11-Bromo-14-azadispiro[5.1.5.2]pentadec-9-ene-7,15-dione is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, iodo, and unsubstituted analogs. The bromine atom enhances the compound’s ability to participate in substitution reactions and influences its biological activity .
Properties
CAS No. |
15025-38-4 |
|---|---|
Molecular Formula |
C14H18BrNO2 |
Molecular Weight |
312.20 g/mol |
IUPAC Name |
11-bromo-14-azadispiro[5.1.58.26]pentadec-12-ene-7,15-dione |
InChI |
InChI=1S/C14H18BrNO2/c15-10-4-8-14(9-5-10)11(17)13(12(18)16-14)6-2-1-3-7-13/h4,8,10H,1-3,5-7,9H2,(H,16,18) |
InChI Key |
DJWNQNIHQSUQBB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C(=O)C3(CCC(C=C3)Br)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


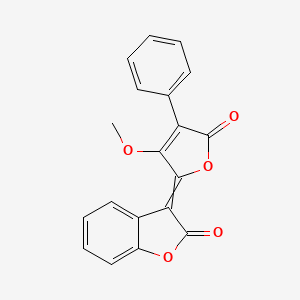
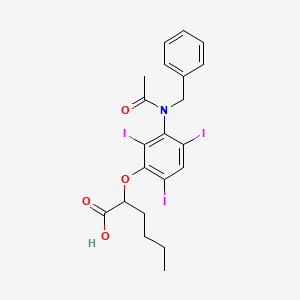
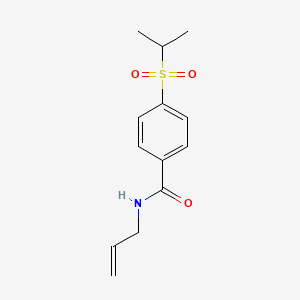
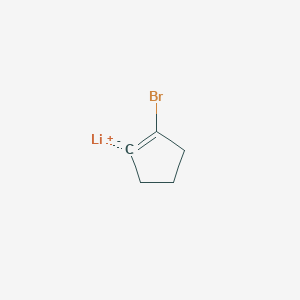

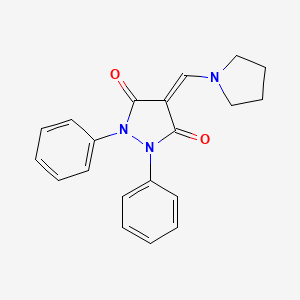
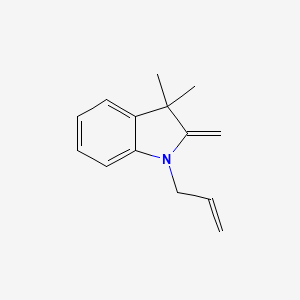
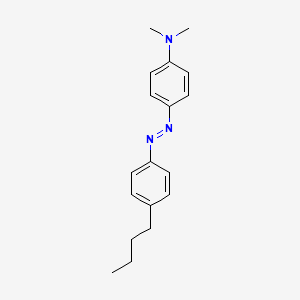
![7,8-Dimethyl-10-propyl-10,10a-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14707130.png)

![(3aR,3bS,5aR,6R,8aS,8bR,10aS)-3a,5a,8a-trimethyl-6-[(2R)-6-methylheptan-2-yl]-2,3,3b,4,5,6,7,8,8b,9,10,10a-dodecahydroindeno[5,4-e]inden-1-one](/img/structure/B14707140.png)
